
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H3Cl3O3. It is a member of the dioxolanone family, characterized by a dioxolane ring with various substituents. This compound is notable for its unique structure, which includes three chlorine atoms and a methyl group attached to the dioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one typically involves the chlorination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dioxolanones, reduced derivatives, and oxidized compounds with additional functional groups .
Wissenschaftliche Forschungsanwendungen
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The chlorine atoms and the dioxolane ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
- 4,5-Dimethyl-1,3-dioxol-2-one
- 1,3-Dioxolan-2-one
Uniqueness
Compared to similar compounds, it offers distinct properties that make it valuable for specific industrial and research purposes .
Eigenschaften
CAS-Nummer |
827300-10-7 |
|---|---|
Molekularformel |
C4H3Cl3O3 |
Molekulargewicht |
205.42 g/mol |
IUPAC-Name |
4,4,5-trichloro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Cl3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
InChI-Schlüssel |
OXEPJKMWLZDMRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)O1)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


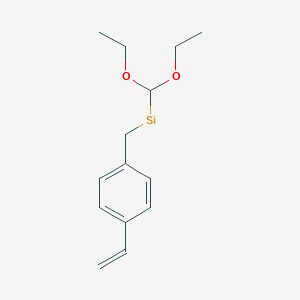
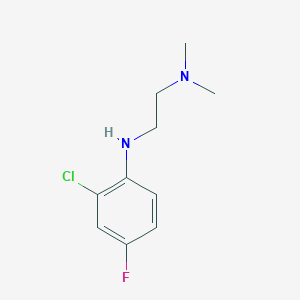
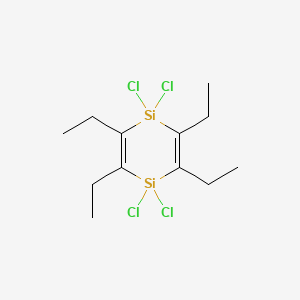
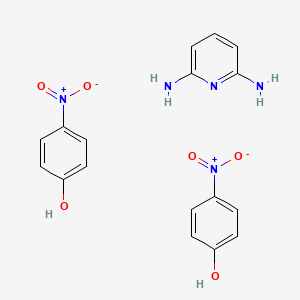
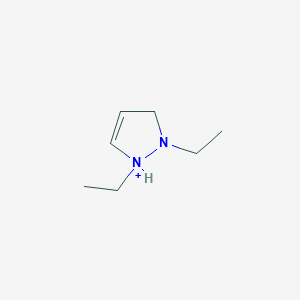
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)

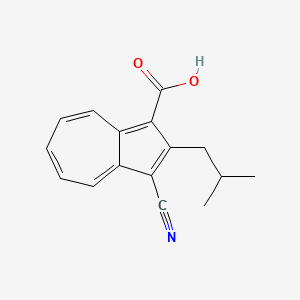
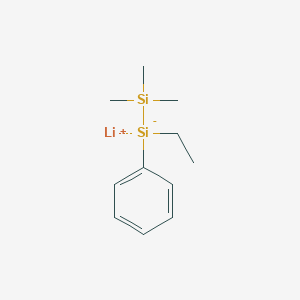
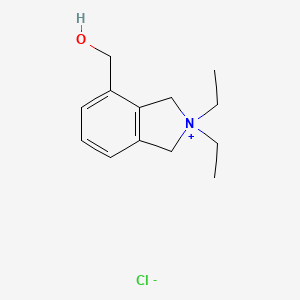
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
